![molecular formula C16H18OS B14760444 (4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane is an organic compound with a complex structure that includes an isopropoxy group, a biphenyl core, and a methylsulfane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions to avoid the use of toxic reagents and minimize the generation of acidic wastewater. This method ensures a high purity of over 99% and a total yield of more than 79% .
化学反应分析
Types of Reactions
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学研究应用
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or the modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(4-Isopropoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane: Similar structure but with a different position of the isopropoxy group.
(5-Bromo-4-isopropoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane): Contains a bromine atom, which may alter its chemical properties and reactivity.
Uniqueness
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C16H18OS |
|---|---|
分子量 |
258.4 g/mol |
IUPAC 名称 |
1-methylsulfanyl-4-(4-propan-2-yloxyphenyl)benzene |
InChI |
InChI=1S/C16H18OS/c1-12(2)17-15-8-4-13(5-9-15)14-6-10-16(18-3)11-7-14/h4-12H,1-3H3 |
InChI 键 |
YPAYEAZNWJRPGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


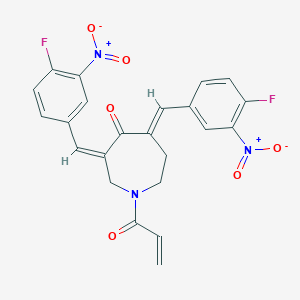
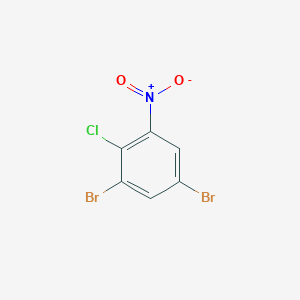
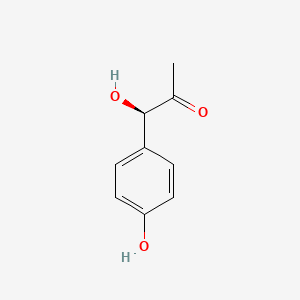
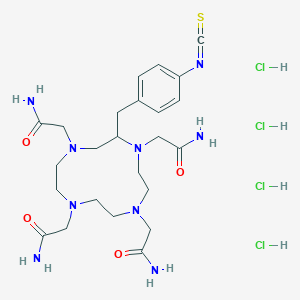
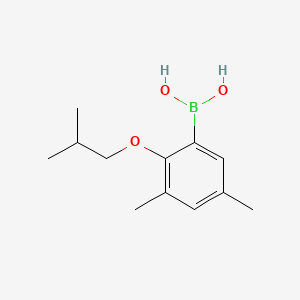
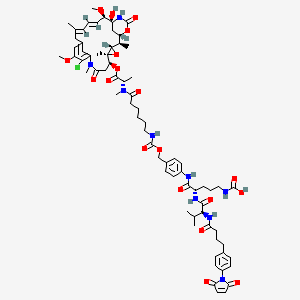
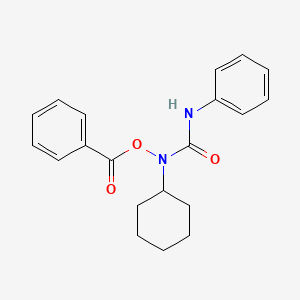
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)
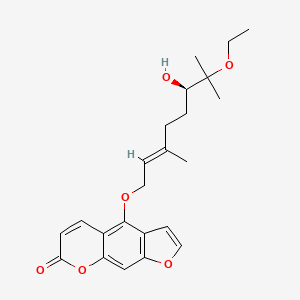
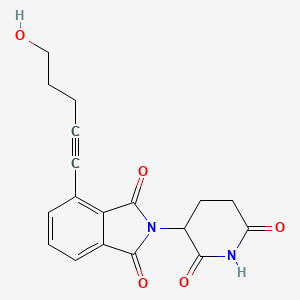
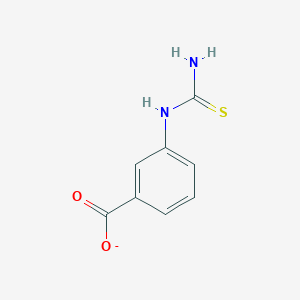
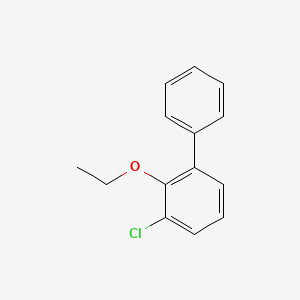
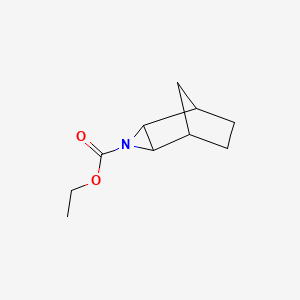
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
